Cas no 1018498-64-0 (4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole)

4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl-2-piperazin-1-yl-1,3-benzothiazole
- 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole
-
- MDL: MFCD10008528
- Inchi: 1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3
- InChI Key: JGUKYNTWQZZSDA-UHFFFAOYSA-N
- SMILES: S1C2C=CC=C(CC)C=2N=C1N1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 255
- Topological Polar Surface Area: 56.4
- XLogP3: 3
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238696-1.0g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-238696-2.5g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
TRC | E254186-500mg |
4-ethyl-2-piperazin-1-yl-1,3-benzothiazole |
1018498-64-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F2146-0082-2.5g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 95%+ | 2.5g |
$1126.0 | 2023-09-06 | |
Enamine | EN300-238696-10g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 10g |
$3131.0 | 2023-09-15 | ||
TRC | E254186-1g |
4-ethyl-2-piperazin-1-yl-1,3-benzothiazole |
1018498-64-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F2146-0082-0.5g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 95%+ | 0.5g |
$534.0 | 2023-09-06 | |
TRC | E254186-100mg |
4-ethyl-2-piperazin-1-yl-1,3-benzothiazole |
1018498-64-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-238696-0.5g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Life Chemicals | F2146-0082-5g |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole |
1018498-64-0 | 95%+ | 5g |
$1689.0 | 2023-09-06 |
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole Related Literature
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole
Chemical Profile of 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole (CAS No. 1018498-64-0)
4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 1018498-64-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of a piperazine moiety in its structure enhances its pharmacological potential, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole consists of a benzothiazole core substituted with an ethyl group at the 4-position and a piperazine ring at the 2-position. This arrangement contributes to its unique electronic and steric properties, which are critical for its interaction with biological targets. The benzothiazole ring is a well-documented pharmacophore, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the piperazine group further modulates these properties, potentially enhancing binding affinity and selectivity towards specific enzymes or receptors.
In recent years, 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole has been studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting kinases, compounds like 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole aim to disrupt aberrant signaling cascades and restore normal cellular function.
Recent studies have highlighted the compound's efficacy in inhibiting specific kinases such as Janus kinases (JAKs) and tyrosine kinases (TYKs). These kinases are implicated in inflammatory responses and autoimmune diseases, making them attractive targets for therapeutic intervention. The piperazine moiety in 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole is particularly important for its ability to form hydrogen bonds with the active sites of these enzymes, thereby increasing binding affinity. This has led to the development of several derivative compounds that show improved pharmacokinetic profiles and reduced toxicity.
Another area where 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole has been explored is in the context of central nervous system (CNS) disorders. The piperazine group is known to cross the blood-brain barrier more readily than other nitrogen-containing heterocycles, making it an ideal candidate for developing neuroactive compounds. Preliminary research suggests that derivatives of this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzothiazole core is also believed to contribute to neuroprotective effects by scavenging reactive oxygen species and modulating inflammatory responses in neural tissues.
The synthesis of 4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the ethyl and piperazine substituents. Advances in synthetic methodologies have enabled researchers to produce this compound with greater efficiency, allowing for more extensive pharmacological screening.
In terms of pharmacological evaluation, 4-ethyl-2-(piperazin-1-y l)-1,3-benzothiazole has been tested in various in vitro and in vivo models. These studies have demonstrated its ability to modulate multiple biological pathways simultaneously, which is often desirable for achieving synergistic therapeutic effects. For instance, some derivatives have shown anti-proliferative activity against cancer cell lines while also possessing anti-inflammatory properties. This dual functionality makes them particularly promising for treating complex diseases that involve both proliferation and inflammation.
The safety profile of 4-ethyl -2-( piperazin -1 - yl ) - 1 , 3 - benzothiaz ole is another critical aspect that has been thoroughly investigated. Acute toxicity studies have indicated that this compound exhibits low systemic toxicity at therapeutic doses. However, long-term studies are necessary to fully assess its safety and potential side effects. Pharmacokinetic studies have revealed that it has a moderate half-life, allowing for once or twice daily dosing regimens if developed into a drug candidate.
The future direction of research on 4 - ethyl - 2 - ( piperazin - 1 - yl ) - 1 , 3 - benzothia z ole includes further optimization of its chemical structure to enhance potency and selectivity while minimizing side effects. Computational modeling techniques such as molecular docking have been employed to identify key interactions between this compound and its biological targets. These insights have guided the design of novel derivatives with improved pharmacological profiles.
In conclusion, 4 - ethyl - 2 - ( piperazin - 1 - yl ) - 1 , 3 - benzothia z ole (CAS No. 1018498 -64 -0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing drugs targeting various diseases, particularly those involving kinases and CNS disorders. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a building block in medicinal chemistry.
1018498-64-0 (4-ethyl-2-(piperazin-1-yl)-1,3-benzothiazole) Related Products
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)



